1-ethyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxamide
Overview
Description
“1-ethyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is one of the most common structures in heterocyclic compounds used in the pharmaceutical industry .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Microwave-Assisted Direct Amidation
Research by Milosevic et al. (2015) in the "Journal of Heterocyclic Chemistry" explored the microwave-assisted treatment of related compounds, demonstrating the formation of corresponding carboxamides under certain conditions. This technique offers insights into the synthesis of related compounds, potentially including 1-ethyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxamide (Milosevic et al., 2015).
Cannabinoid Receptor Antagonists
Lan et al. (1999) in the "Journal of Medicinal Chemistry" discussed the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. They studied compounds structurally related to this compound, noting their potential to antagonize the side effects of cannabinoids (Lan et al., 1999).
Glycine Transporter 1 Inhibition
Yamamoto et al. (2016) in "Chemical & Pharmaceutical Bulletin" identified a compound structurally similar to this compound as a potent glycine transporter 1 inhibitor. This suggests possible applications in modulating neurotransmitter levels (Yamamoto et al., 2016).
Potential PET Imaging Agents
Wang et al. (2018) in "Applied Radiation and Isotopes" synthesized a derivative for potential use in PET imaging of the IRAK4 enzyme, indicating a possible application in neuroinflammation studies (Wang et al., 2018).
Antituberculosis Activity
Jeankumar et al. (2013) in the "European Journal of Medicinal Chemistry" explored thiazole-aminopiperidine hybrid analogues, one of which showed potential as a Mycobacterium tuberculosis GyrB inhibitor (Jeankumar et al., 2013).
Interaction with CB1 Cannabinoid Receptor
Research by Shim et al. (2002) in the "Journal of Medicinal Chemistry" examined the interaction of a related antagonist with the CB1 cannabinoid receptor, providing insights into receptor binding and antagonist activity (Shim et al., 2002).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
One mechanism includes two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular . Thus, two new C-N bonds are formed .
Biochemical Pathways
Piperidine derivatives have been associated with a wide range of biological activities .
Pharmacokinetics
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
properties
IUPAC Name |
2-ethyl-5-piperidin-4-ylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-15-10(11(12)16)7-9(14-15)8-3-5-13-6-4-8/h7-8,13H,2-6H2,1H3,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOOZRXQVWMGBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CCNCC2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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